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Conteltinib Clinical Response Data

The table below summarizes the tumor response and safety data for Conteltinib from a phase 1 clinical trial

in patients with advanced ALK-positive NSCLC [1].

Crizotinib-
Parameter ALK TKI-Naive Patients Pretreated
Patients
Number of Patients 39 [1] 21 [1]
Overall Response Rate 64.1% (25 of 39 patients) [1] 33.3% (7 of 21

(ORR)

Median Progression-Free
Survival (PFS)

Median Duration of
Response (DoR)

Recommended Phase 2
Dose

Most Common Treatment-
Related Adverse Events

patients) [1]

15.9 months [1] 6.73 months [1]
15.0 months [1] 6.60 months [1]
600 mg once daily (QD) [1] 300 mg twice

daily (BID) [1]

Diarrhea (71.9%), elevated serum creatinine
(45.3%), elevated aspartate aminotransferase
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Crizotinib-
Parameter ALK TKI-Naive Patients Pretreated
Patients
(TRAES) (39.1%), nausea (37.5%) [1]
Grade = 3 TRAEs 14.1% (9 of 64 total patients) experienced severe

side effects [1]

Experimental Protocol Summary

The data in the table above was generated under the following experimental conditions, as detailed in the

phase 1 study [1]:

¢ Study Design: This was a multicenter, single-arm, open-label, first-in-human phase 1 study, which
included both a dose-escalation and a dose-expansion phase (ClinicalTrials.gov Identifier:
NCT02695550).

¢ Patient Population: The trial enrolled 64 adult patients (aged 18-75) with advanced ALK-positive
NSCLC. Patients were required to have an ECOG performance status of 0-2 and at least one
measurable lesion.

e Dosing Regimen: In the dose-escalation phase, Conteltinib was administered orally at doses
ranging from 50 mg to 800 mg once daily (QD). The dose was escalated using a "3 + 3" design based
on the modified Fibonacci method.

e Endpoint Assessment: The primary endpoints were safety-related, including the maximum tolerated
dose (MTD) and dose-limiting toxicities (DLTs). Efficacy, as a secondary endpoint, was measured by
Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR),
assessed according to standard oncological criteria.

ALK Signaling Pathway and Drug Action

The following diagram illustrates the ALK signaling pathway and the mechanism by which Conteltinib

exerts its anti-tumor effects.
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Further Research Directions

The search results confirm that Conteltinib is a potent second-generation ALK inhibitor with promising
efficacy and a manageable safety profile [1]. However, to create a comprehensive comparison guide you
requested, the following steps are necessary:

e Seek Direct Comparative Data: The current information is limited to Conteltinib's single-arm trial
data. A robust comparison requires results from head-to-head clinical trials or meta-analyses that
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directly pit Conteltinib against alternatives like Alectinib, Brigatinib, Ceritinib, and Lorlatinib.

e Consult Specialized Databases: For the most current and comprehensive comparative data, |
recommend searching dedicated oncology databases and the clinical trial registries of these specific
drugs. This will provide the necessary information on relative efficacy, safety, and resistance profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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